molecular formula C27H24FN3O3 B2494071 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 899920-30-0

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2494071
CAS No.: 899920-30-0
M. Wt: 457.505
InChI Key: LKZBBLMEJFHYFQ-UHFFFAOYSA-N
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Description

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is an organic compound that merges structural features from isoquinoline and quinazoline families

Properties

IUPAC Name

3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(2-fluorophenyl)methyl]quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O3/c28-23-11-5-3-9-21(23)18-31-24-12-6-4-10-22(24)26(33)30(27(31)34)16-14-25(32)29-15-13-19-7-1-2-8-20(19)17-29/h1-12H,13-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZBBLMEJFHYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, beginning with commercially available starting materials. Key steps might include:

  • N-Alkylation: : An isoquinoline derivative may be alkylated using a suitable alkyl halide in the presence of a base.

  • Condensation Reactions: : The resultant intermediate can undergo condensation reactions to introduce the oxopropyl group and subsequently the fluorobenzyl moiety.

  • Cyclization: : The final cyclization step can be induced under acidic or basic conditions to form the quinazoline dione core.

Industrial Production Methods

For large-scale production, optimizing reaction conditions for yield and purity is essential. Industrial methods would focus on efficient synthesis routes, possibly using catalytic methods to minimize waste and reduce costs. Solvent choice, temperature control, and reaction time optimization are crucial aspects.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound could undergo oxidation reactions, where the isoquinoline or quinazoline ring could be targeted.

  • Reduction: : Reduction reactions could be used to modify functional groups on the quinazoline dione core.

  • Substitution: : The fluorobenzyl group allows for various nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

  • Oxidation: : Use of agents like potassium permanganate or chromium trioxide in appropriate solvents.

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or other reducing agents.

  • Substitution: : Nucleophiles like amines or electrophiles such as acyl chlorides in solvent environments that facilitate these reactions.

Major Products

The products formed depend on the type of reaction:

  • Oxidation: : Typically oxidized quinazoline derivatives.

  • Reduction: : Reduced analogs with altered electronic properties.

  • Substitution: : Modified compounds where the fluorobenzyl group or other functional groups are replaced.

Scientific Research Applications

  • Chemistry: : As a reagent in synthetic organic chemistry for developing new materials.

  • Biology: : Studying its interactions with biological macromolecules.

  • Medicine: : Investigating its potential as a therapeutic agent in cancer treatment, given its structural analogy to bioactive quinazoline derivatives.

  • Industry: : Possible applications in developing new coatings or materials due to its chemical stability and functional properties.

Mechanism of Action

This compound may exert effects through:

  • Molecular Targets: : Binding to specific proteins or enzymes, possibly inhibiting their function.

  • Pathways: : Modulating biochemical pathways involved in cell growth or apoptosis, typical for compounds with anticancer potential.

Comparison with Similar Compounds

Similar Compounds

  • Gefitinib: : A quinazoline-based anticancer drug.

  • Erlotinib: : Another quinazoline derivative with similar bioactivity.

Highlighting Uniqueness

  • Structural Features: : The unique combination of dihydroisoquinolin-2(1H)-yl and fluorobenzyl groups distinguishes it from other quinazoline derivatives.

  • Potential: : The specific substituents may confer unique binding properties and biological activities.

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